2,4,6-Piperidinetrione Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

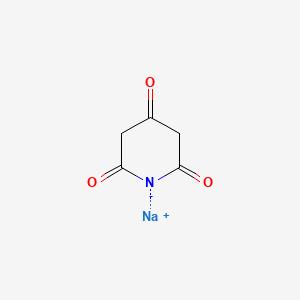

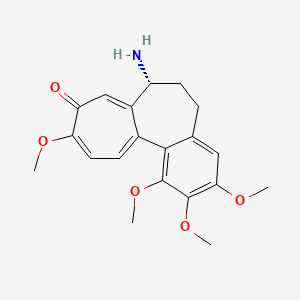

2,4,6-Piperidinetrione Sodium Salt is a chemical compound with the formula C5H4NNaO3 . It is used in pharmaceutical testing . The compound has a structure that includes sodium, nitrogen, and oxygen atoms .

Synthesis Analysis

Piperidine derivatives, which include 2,4,6-Piperidinetrione Sodium Salt, are important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidines has been widespread, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 2,4,6-Piperidinetrione Sodium Salt includes sodium, nitrogen, and oxygen atoms . The compound has a structure that is determined by the arrangement of these atoms .Physical And Chemical Properties Analysis

Salts, including 2,4,6-Piperidinetrione Sodium Salt, usually have hard and brittle crystalline structures . They are usually soluble in water and other polar solvents . They can act as electrolytes . Salts can be acidic, basic, amphoteric, or neutral . They usually have high melting points .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug development. The piperidine ring structure is present in numerous pharmaceuticals due to its favorable pharmacokinetic properties. Researchers explore the synthesis of substituted piperidines for potential drug candidates. The sodium salt of 2,4,6-piperidinetrione may serve as a precursor for novel drug molecules targeting specific diseases or biological pathways .

Antioxidant Activity

Piperidinetrione derivatives exhibit antioxidant properties. Their ability to scavenge free radicals and protect cells from oxidative stress makes them valuable in health supplements and functional foods. Researchers investigate the sodium salt of 2,4,6-piperidinetrione as a potential natural antioxidant .

Polymer Chemistry

Piperidinetrione derivatives can participate in polymerization reactions. Researchers explore their use as monomers in the synthesis of functional polymers. These polymers find applications in drug delivery systems, coatings, and materials with tailored properties .

Photoluminescent Materials

Certain piperidine-based compounds exhibit photoluminescence. Researchers investigate the sodium salt of 2,4,6-piperidinetrione for its potential as a component in luminescent materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes .

Catalysis and Organic Synthesis

Piperidinetrione derivatives can serve as catalysts in organic transformations. Researchers explore their use in promoting specific reactions, such as cyclizations, annulations, and multicomponent reactions. The sodium salt of 2,4,6-piperidinetrione may find applications in green chemistry and sustainable synthesis .

Biochemical Studies

Understanding the reactivity and behavior of piperidinetrione derivatives contributes to our knowledge of chemical processes. Researchers investigate their interactions with biomolecules, enzymes, and receptors. The sodium salt of 2,4,6-piperidinetrione may serve as a probe in biochemical studies .

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This suggests that there is ongoing research and interest in this field, indicating potential future directions for the study and application of 2,4,6-Piperidinetrione Sodium Salt.

Propriétés

IUPAC Name |

sodium;piperidin-1-ide-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3.Na/c7-3-1-4(8)6-5(9)2-3;/h1-2H2,(H,6,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLNBBTXKZHCIK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC(=O)[N-]C1=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858320 |

Source

|

| Record name | Sodium 2,4,6-trioxopiperidin-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1135049-14-7 |

Source

|

| Record name | Sodium 2,4,6-trioxopiperidin-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)

![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)

![5-Methyl-1H-imidazo[4,5-f]quinoline](/img/structure/B583561.png)

![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)

![[1'-13C]2'-Deoxyuridine](/img/structure/B583569.png)

![Pyrazolo[1,5-a]pyridin-5-ol](/img/structure/B583570.png)